1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole
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Overview
Description
1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a diphenylphosphorothioyl group attached to a triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole typically involves the reaction of diphenylphosphorothioyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The diphenylphosphorothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[(Diphenylphosphorothioyl)methyl]-1H-1,2,4-triazole can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,4-triazole: This compound lacks the diphenylphosphorothioyl group and has different chemical and biological properties.
1-[(2,2-Dimethylhydrazin-1-ylidene)methyl]-1’-(diphenylphosphorothioyl)ferrocene: This compound contains a ferrocene unit, which imparts unique redox properties and applications in catalysis.
Properties
CAS No. |
105609-48-1 |
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Molecular Formula |
C15H14N3PS |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
diphenyl-sulfanylidene-(1,2,4-triazol-1-ylmethyl)-λ5-phosphane |
InChI |
InChI=1S/C15H14N3PS/c20-19(13-18-12-16-11-17-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2 |
InChI Key |
IBFKBDQICVHQMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(CN2C=NC=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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